4-Tert-butylspiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione
Overview
Description
4’-tert-butyl-4’-azaspiro[cyclopropane-1,10’-tricyclo[5210~2,6~]decane]-8’-ene-3’,5’-dione is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-tert-butyl-4’-azaspiro[cyclopropane-1,10’-tricyclo[5.2.1.0~2,6~]decane]-8’-ene-3’,5’-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the tert-butyl and azaspiro groups. Common reagents used in these reactions include cyclopropane derivatives, tert-butyl halides, and azaspiro compounds. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4’-tert-butyl-4’-azaspiro[cyclopropane-1,10’-tricyclo[5.2.1.0~2,6~]decane]-8’-ene-3’,5’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds, altering the compound’s structure and reactivity.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with others, using reagents like sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need a hydrogen atmosphere and a metal catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
Scientific Research Applications
4’-tert-butyl-4’-azaspiro[cyclopropane-1,10’-tricyclo[5.2.1.0~2,6~]decane]-8’-ene-3’,5’-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It serves as a probe in studying biological processes, such as enzyme interactions and cellular signaling pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 4’-tert-butyl-4’-azaspiro[cyclopropane-1,10’-tricyclo[5.2.1.0~2,6~]decane]-8’-ene-3’,5’-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
4’-Oxaspiro[cyclopropane-1,10’-tricyclo[5.2.1.0~2,6~]decane]-8’-ene-3’,5’-dione: This compound shares a similar spirocyclic core but differs in the presence of an oxygen atom instead of an azaspiro group.
(4S,4’S)-2,2’-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole): This compound has a similar cyclopropane and tert-butyl structure but includes dihydrooxazole groups instead of the spirocyclic core.
Uniqueness
4’-tert-butyl-4’-azaspiro[cyclopropane-1,10’-tricyclo[5.2.1.0~2,6~]decane]-8’-ene-3’,5’-dione is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-tert-butylspiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-14(2,3)16-12(17)10-8-4-5-9(11(10)13(16)18)15(8)6-7-15/h4-5,8-11H,6-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEBMBPDIUBEFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C2C3C=CC(C2C1=O)C34CC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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